molecular formula C21H27NO7S B13436788 5-Hydroxy Propafenone Sulfate

5-Hydroxy Propafenone Sulfate

货号: B13436788
分子量: 437.5 g/mol
InChI 键: UUVDTMZGLJHIMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxy Propafenone Sulfate: is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation. Propafenone undergoes extensive first-pass hepatic metabolism to form this compound, which exhibits pharmacological activity similar to the parent compound .

化学反应分析

Types of Reactions:

    Oxidation: 5-Hydroxy Propafenone can undergo further oxidation to form various oxidative metabolites.

    Reduction: The compound can be reduced back to propafenone under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed:

作用机制

生物活性

5-Hydroxy Propafenone Sulfate (5-OH-PF-SO₄) is a significant metabolite of the antiarrhythmic drug propafenone, primarily used for treating cardiac arrhythmias. This compound has garnered attention due to its biological activity, particularly its effects on ion channels and potential implications in pharmacotherapy.

The chemical formula of this compound is C₁₉H₂₅NO₄S, with a molecular weight of approximately 437.52 g/mol. It is formed through the metabolic action of cytochrome P-450 enzymes, particularly CYP2D6, in the liver. The sulfate form enhances its solubility and bioavailability, making it a subject of interest in pharmacological studies.

Metabolic Pathway:

  • Enzyme Involvement: CYP2D6 plays a crucial role in converting propafenone into 5-OH-PF-SO₄.
  • Bioavailability: The sulfate conjugation increases the compound's solubility in plasma, facilitating its distribution and efficacy in therapeutic applications.

Biological Activity

5-Hydroxy Propafenone exhibits antiarrhythmic properties similar to propafenone but with notable differences in its interaction with ion channels.

Ion Channel Interaction:

  • Sodium Channels: Both 5-OH-PF-SO₄ and propafenone act as sodium channel blockers, reducing excitability and conduction velocity in myocardial tissues .
  • Potassium Channels: Notably, 5-OH-PF-SO₄ has a higher affinity for human ether-a-go-go-related gene (HERG) potassium channels than propafenone itself. This suggests that it may modulate cardiac action potentials more effectively .

Key Findings from Research:

  • In Vitro Studies: Research indicates that 5-OH-PF-SO₄ can shift the midpoint of the activation curve for HERG channels by −7.4 ± 1.1 mV, demonstrating its capacity to influence cardiac repolarization dynamics .
  • Comparative Efficacy: In studies comparing the two compounds, 5-OH-PF-SO₄ showed a reduced ability to inhibit HERG currents compared to propafenone but still demonstrated significant blocking effects across all tested membrane potentials .

Pharmacological Implications

The biological activity of this compound extends beyond its role as a metabolite; it has implications for both therapeutic efficacy and safety:

  • Drug-Induced Long QT Syndrome: The ability of 5-OH-PF-SO₄ to block HERG channels raises concerns about potential drug-induced long QT syndrome, necessitating careful monitoring during treatment.
  • Polypharmacy Considerations: Interactions with other drugs metabolized by CYP2D6 can alter plasma levels of 5-OH-PF-SO₄, which is critical for managing patients on multiple medications .

Case Studies and Clinical Observations

Several clinical observations highlight the importance of understanding the biological activity of this compound:

  • Patient Variability: In less than 10% of patients, metabolism of propafenone is impaired due to genetic polymorphisms affecting CYP2D6 activity. This results in diminished formation of 5-OH-PF-SO₄ and altered pharmacokinetics .
  • Efficacy in Arrhythmia Management: Clinical cases have shown that patients who metabolize propafenone efficiently experience better control over arrhythmias, attributed to adequate levels of both propafenone and its active metabolite .

Summary Table

PropertyDetails
Chemical FormulaC₁₉H₂₅NO₄S
Molecular Weight437.52 g/mol
Metabolic PathwayCYP2D6
Ion Channel AffinityHigher for HERG than parent compound
Clinical ImplicationsPotential for long QT syndrome; polypharmacy interactions

属性

分子式

C21H27NO7S

分子量

437.5 g/mol

IUPAC 名称

[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl] hydrogen sulfate

InChI

InChI=1S/C21H27NO7S/c1-2-12-22-14-18(29-30(25,26)27)15-28-21-11-9-17(23)13-19(21)20(24)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-23H,2,8,10,12,14-15H2,1H3,(H,25,26,27)

InChI 键

UUVDTMZGLJHIMA-UHFFFAOYSA-N

规范 SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OS(=O)(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。